molecular formula C12H10Cl2FNO B1421145 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride CAS No. 1185297-43-1

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride

Cat. No. B1421145
M. Wt: 274.11 g/mol
InChI Key: NMBHAIBSZGANQY-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is a chemical compound with the formula C₁₂H₁₀Cl₂FNO. It is supplied by Matrix Scientific and is classified as an irritant .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is C12H9ClFNO•HCl, and its molecular weight is 274.12 .


Physical And Chemical Properties Analysis

The molecular formula of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is C12H9ClFNO•HCl, and its molecular weight is 274.12 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis Process Development

Research led by Zhang Qingwen (2011) focuses on developing a practical synthesis process for a closely related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline. This process highlights cheap, readily available starting materials and minimal waste production, making it suitable for industrial-scale production (Zhang Qingwen).

Computational Analysis and Docking Studies

A study by Caballero et al. (2011) includes docking and quantitative structure–activity relationship (QSAR) studies for derivatives similar to 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride. This study helps in understanding the molecular features contributing to high inhibitory activity for these compounds (Caballero et al., 2011).

Metabolism Analysis

Baldwin and Hutson (1980) investigated the metabolism of a related compound, 3-chloro-4-fluoro-aniline, in dogs and rats. Their research provides insights into how such compounds are metabolized and their potential excretion pathways (Baldwin & Hutson, 1980).

Potential NLO Materials

A paper by Revathi et al. (2017) discusses the experimental and theoretical vibrational analysis of compounds like 4-Chloro-3-(trifluoromethyl)aniline, which are structurally similar to 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride. This research highlights their potential as nonlinear optical (NLO) materials (Revathi et al., 2017).

Catalytic Oxidation Studies

Zhang et al. (2009) explored the use of Fe3O4 nanoparticles as catalysts for the oxidation of compounds including anilines. Although not directly mentioning 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride, their research can provide insights into the catalytic oxidation processes for similar aniline compounds (Zhang et al., 2009).

Genotoxic Impurity Analysis

Chen Jian-dong et al. (2015) developed a method for determining genotoxic impurities in lapatinib ditosylate, including 3-chloro-4-(3-fluorobenzyloxy)-aniline, a compound structurally similar to 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride. This study highlights the importance of monitoring and controlling impurities in pharmaceutical products (Chen Jian-dong et al., 2015).

Theoretical Structural Analysis

Aziz, Nadeem, and Anwar (2018) conducted a theoretical structural analysis of the aniline family, including 3-chloro-4-fluoro-aniline, which is structurally related to the compound . This research utilized quantum calculations to predict the structural and spectroscopic properties of such compounds (Aziz, Nadeem, & Anwar, 2018).

Safety And Hazards

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is classified as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

3-chloro-4-(3-fluorophenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO.ClH/c13-11-7-9(15)4-5-12(11)16-10-3-1-2-8(14)6-10;/h1-7H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBHAIBSZGANQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride

CAS RN

1185297-43-1
Record name Benzenamine, 3-chloro-4-(3-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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